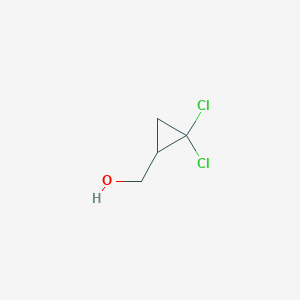

(2,2-Dichlorocyclopropyl)methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2,2-dichlorocyclopropyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Cl2O/c5-4(6)1-3(4)2-7/h3,7H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRHRPJKHUHTSDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(Cl)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30337331 | |

| Record name | (2,2-Dichlorocyclopropyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30337331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5365-23-1 | |

| Record name | (2,2-Dichlorocyclopropyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30337331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,2-dichlorocyclopropyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of (2,2-Dichlorocyclopropyl)methanol from Allyl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of (2,2-dichlorocyclopropyl)methanol from allyl alcohol. The core of this process involves the generation of dichlorocarbene (:CCl₂) from chloroform and its subsequent cycloaddition to the double bond of allyl alcohol. This reaction is a cornerstone in synthetic chemistry for creating dichlorocyclopropane moieties, which are valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules. This document details the underlying mechanism, provides a comprehensive experimental protocol, and presents relevant quantitative data.

Reaction Mechanism

The synthesis of this compound from allyl alcohol proceeds via a two-step mechanism, typically under phase-transfer catalysis (PTC) conditions.[1] This method is advantageous as it is cost-effective, operationally simple, and avoids the need for strictly anhydrous conditions.[1]

Step 1: Generation of Dichlorocarbene

Dichlorocarbene (:CCl₂) is a highly reactive intermediate generated from the reaction of chloroform with a strong base, such as aqueous sodium hydroxide.[2] The use of a phase-transfer catalyst, like benzyltriethylammonium chloride (BTEAC) or tetrabutylammonium bromide (TBAB), is crucial for facilitating the reaction between the aqueous and organic phases.[1][3]

The mechanism for dichlorocarbene generation under PTC conditions, often referred to as the Makosza method, involves the following:[1]

-

Deprotonation: Hydroxide ions (OH⁻) from the concentrated aqueous sodium hydroxide solution deprotonate chloroform at the interface of the two phases, forming the trichloromethyl anion (CCl₃⁻).[2]

-

Phase Transfer: The lipophilic cation of the phase-transfer catalyst pairs with the trichloromethyl anion, transferring it from the aqueous interface into the organic phase.

-

α-Elimination: Within the organic phase, the unstable trichloromethyl anion eliminates a chloride ion to generate the electrophilic dichlorocarbene (:CCl₂).[2]

Step 2: [1+2] Cycloaddition

The newly formed dichlorocarbene is highly electrophilic and rapidly reacts with the electron-rich double bond of allyl alcohol, which is present in the organic phase. This occurs through a concerted [1+2] cycloaddition reaction to form the stable this compound product.[2] This cycloaddition is stereospecific, meaning the stereochemistry of the alkene is retained in the cyclopropane product.[2]

A potential side reaction involves the interaction of the hydroxyl group of allyl alcohol with the dichlorocarbene. This can lead to insertion of the carbene into the O-H bond.[4] However, the desired cyclopropanation is generally the major pathway under appropriate reaction conditions.

References

Spectroscopic Analysis of (2,2-Dichlorocyclopropyl)methanol: A Technical Guide

Disclaimer: Specific experimental spectroscopic data for (2,2-Dichlorocyclopropyl)methanol could not be located in publicly available resources. The following guide provides a template for the presentation of such data, including generalized experimental protocols and illustrative data tables based on the analysis of similar small organic molecules. This document is intended to serve as a structural and methodological reference for researchers and scientists in the field of drug development and chemical analysis.

Introduction

This compound is a functionalized cyclopropane derivative of interest in organic synthesis and medicinal chemistry. The precise elucidation of its molecular structure is paramount for understanding its reactivity and potential applications. This technical guide outlines the standard spectroscopic techniques used for the structural characterization of small organic molecules: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific data for the title compound is not presented, this document details the methodologies for acquiring and interpreting such data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.[1] Both ¹H and ¹³C NMR are essential for structural elucidation.

¹H NMR Data (Illustrative)

The following table presents a hypothetical ¹H NMR data set for this compound, illustrating the expected chemical shifts (δ), multiplicities, coupling constants (J), and integration values for the different protons in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 3.70 - 3.85 | m | - | 2H | -CH₂OH |

| 3.50 | t | 5.0 | 1H | -OH |

| 1.80 - 1.90 | m | - | 1H | -CH- |

| 1.40 - 1.50 | m | - | 1H | -CH₂- (cis to CH₂OH) |

| 1.20 - 1.30 | m | - | 1H | -CH₂- (trans to CH₂OH) |

¹³C NMR Data (Illustrative)

This table provides an example of a ¹³C NMR data set for the target molecule, showing the chemical shifts for each unique carbon atom.

| Chemical Shift (δ, ppm) | Assignment |

| 65.0 | -CH₂OH |

| 62.0 | >CCl₂ |

| 35.0 | -CH- |

| 25.0 | -CH₂- |

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

A sample of the analyte (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).[2]

-

The sample is prepared in a clean, dry NMR tube. To ensure field homogeneity, any solid particles should be removed by filtering the solution through a glass wool plug into the NMR tube.

-

An internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing.[2]

Data Acquisition:

-

The prepared NMR tube is placed into the spectrometer's probe.

-

The magnetic field is "locked" onto the deuterium signal of the solvent to maintain a constant field strength.

-

The magnetic field homogeneity is optimized through a process called "shimming" to obtain sharp spectral lines.

-

The appropriate NMR experiment (e.g., ¹H, ¹³C, DEPT) is selected and acquisition parameters (e.g., number of scans, pulse sequence) are set.

-

The data is acquired and processed (Fourier transformation, phasing, and baseline correction) to generate the final spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[3]

IR Data (Illustrative)

The following table lists the expected characteristic IR absorption bands for this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | O-H stretch (alcohol) |

| 3000 - 2850 | Medium | C-H stretch (aliphatic) |

| 1050 - 1000 | Strong | C-O stretch (primary alcohol) |

| 850 - 750 | Strong | C-Cl stretch |

Experimental Protocol for IR Spectroscopy

For a liquid sample like this compound, the "neat" sampling technique is commonly employed.[4][5]

Sample Preparation and Data Acquisition:

-

Ensure two salt plates (typically NaCl or KBr) are clean and dry.[4]

-

Place one to two drops of the liquid sample onto the center of one salt plate.[5]

-

Carefully place the second salt plate on top, creating a thin liquid film between the plates.[4]

-

Mount the "sandwich" plates in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

After analysis, clean the salt plates with a dry solvent (e.g., acetone) and return them to a desiccator.[4][5]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a molecule.[6][7]

MS Data (Illustrative)

This table shows a hypothetical mass spectrum data set for this compound.

| m/z | Relative Intensity (%) | Assignment |

| 142/144/146 | 10/6/1 | [M]⁺ (Molecular ion peak with isotopic pattern for 2 Cl atoms) |

| 111/113 | 100/33 | [M - CH₂OH]⁺ (Base peak) |

| 107/109 | 40/13 | [M - Cl]⁺ |

| 75 | 60 | [C₄H₅Cl]⁺ |

Experimental Protocol for Mass Spectrometry

A common method for small, volatile organic molecules is Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Sample Preparation and Data Acquisition:

-

The sample is dissolved in a volatile organic solvent (e.g., dichloromethane, methanol) to a concentration of approximately 1 mg/mL.[8]

-

The solution is injected into the gas chromatograph, which separates the components of the sample.

-

The separated components elute from the GC column and enter the mass spectrometer's ion source.

-

In the ion source, molecules are bombarded with high-energy electrons (typically 70 eV) in a process called electron impact (EI), causing them to ionize and fragment.[9]

-

The resulting ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[9]

-

The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.[9]

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis and structural elucidation of a small organic molecule.

References

- 1. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. ursinus.edu [ursinus.edu]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. webassign.net [webassign.net]

- 6. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. fiveable.me [fiveable.me]

- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

Physical and chemical properties of (2,2-Dichlorocyclopropyl)methanol

For Researchers, Scientists, and Drug Development Professionals

(2,2-Dichlorocyclopropyl)methanol , a halogenated cyclopropane derivative, presents a unique structural motif of interest in synthetic and medicinal chemistry. This technical guide provides a comprehensive overview of its physical and chemical properties, supported by available data and predictive models. It also outlines a potential synthetic route and discusses the analytical techniques relevant to its characterization.

Core Properties and Identifiers

This compound is identified by the CAS Number 5365-23-1 . Its fundamental properties are summarized in the table below.[1]

| Property | Value | Source |

| Molecular Formula | C₄H₆Cl₂O | [1] |

| Molecular Weight | 141.0 g/mol | [1] |

| CAS Number | 5365-23-1 | [1] |

| Predicted pKa | 15.10 ± 0.10 | [1] |

Physicochemical Properties

| Property | Estimated/Predicted Value | Notes and Analogous Compound Data |

| Boiling Point | Not available | The related compound (2,2-Dichlorocyclopropyl)benzene has a boiling point of 103 °C at 10 mmHg.[2][3] Cyclopropylmethanol has a boiling point of 123-124 °C at 738 mmHg.[4] The presence of the dichlorocyclopropyl group is expected to significantly influence the boiling point. |

| Melting Point | Not available | Cyclopropylmethanol has a melting point of -60 °C.[5] The chlorinated derivative is expected to have a higher melting point. |

| Density | Not available | (2,2-Dichlorocyclopropyl)benzene has a density of 1.208 g/mL.[2] Cyclopropylmethanol has a density of approximately 0.89 g/mL.[4] |

| Solubility | Expected to be soluble in organic solvents. | Cyclopropylmethanol is miscible with water, chloroform, and ethyl acetate.[4][5] The dichloro-substitution will likely decrease water solubility and increase solubility in non-polar organic solvents. Dicyclopropylmethanol is noted to be relatively insoluble in water but soluble in organic solvents.[6] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the interplay of the strained dichlorocyclopropane ring and the reactive hydroxyl group.

-

Reactivity of the Hydroxyl Group: The primary alcohol functionality can undergo typical reactions such as oxidation to the corresponding aldehyde and carboxylic acid, esterification, and etherification.

-

Stability of the Dichlorocyclopropane Ring: The gem-dichloro-substituted cyclopropane ring is relatively stable but can undergo ring-opening reactions under certain conditions, such as with strong reducing agents or at elevated temperatures. The electron-withdrawing nature of the chlorine atoms influences the reactivity of the adjacent carbons.

-

Potential for Isomerization: Similar to other cyclopropane derivatives, thermal or catalytic rearrangement reactions may be possible, leading to different structural isomers.

Experimental Protocols

Proposed Synthesis: Reduction of 2,2-Dichlorocyclopropanecarboxylic Acid

A plausible and widely used method for the synthesis of primary alcohols is the reduction of the corresponding carboxylic acid. For this compound, this would involve the reduction of 2,2-dichlorocyclopropanecarboxylic acid. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation.[7][8][9]

Reaction Scheme:

References

- 1. Page loading... [guidechem.com]

- 2. Page loading... [guidechem.com]

- 3. Benzene, 2,2-dichlorocyclopropyl- [webbook.nist.gov]

- 4. Cyclopropyl carbinol | 2516-33-8 [chemicalbook.com]

- 5. Cyclopropylmethanol|lookchem [lookchem.com]

- 6. CAS 14300-33-5: dicyclopropylmethanol | CymitQuimica [cymitquimica.com]

- 7. ch.ic.ac.uk [ch.ic.ac.uk]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Hydride Reduction - Chad's Prep® [chadsprep.com]

Reactivity of the Dichlorocyclopropyl Group in Alcohols: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dichlorocyclopropyl group, a strained three-membered ring system, exhibits a rich and varied reactivity profile, particularly in the presence of alcoholic solvents. This technical guide provides a comprehensive overview of the transformations of dichlorocyclopropyl-containing compounds in alcohols under both neutral/acidic (solvolysis) and basic (alkaline alcoholysis) conditions. The distinct mechanistic pathways governing these reactions, including cationic rearrangements and base-mediated ring-opening via cyclopropene intermediates, are elucidated. This document summarizes key findings from the scientific literature, presenting quantitative data where available, detailed experimental protocols for characteristic reactions, and visual representations of the underlying chemical logic to aid in the understanding and application of this versatile functional group in organic synthesis and drug development.

Introduction

gem-Dichlorocyclopropanes are valuable synthetic intermediates due to the inherent ring strain and the presence of two electron-withdrawing chlorine atoms, which activate the molecule for a variety of transformations.[1] Their reactions in alcoholic media provide access to a range of functionalized acyclic products, making this chemistry particularly relevant for the construction of complex molecular architectures in medicinal chemistry and materials science. The reactivity of the dichlorocyclopropyl group in alcohols is dichotomous, largely dictated by the pH of the medium. Under neutral or acidic conditions, solvolytic pathways dominate, proceeding through cationic intermediates. In contrast, basic conditions, typically employing alkoxides, trigger a distinct ring-opening cascade. This guide will explore both facets of this reactivity in detail.

Reactivity Under Neutral or Acidic Conditions: Solvolysis

Under neutral or mildly acidic conditions, dichlorocyclopropyl compounds can undergo solvolysis in alcoholic solvents. This process typically involves the formation of a highly unstable cyclopropyl cation, which readily rearranges to a more stable allyl cation. The alcohol then acts as a nucleophile to trap this cationic intermediate, leading to the formation of allylic ethers.

General Mechanism of Solvolysis

The solvolysis of a dichlorocyclopropyl compound in an alcohol (ROH) can be depicted by the following general mechanism. The reaction is often facilitated by the presence of a Lewis acid or silver salts, which assist in the departure of a chloride ion.

Caption: Solvolysis mechanism of a dichlorocyclopropyl compound.

The rate-determining step is typically the formation of the cyclopropyl cation. The stability of the subsequent allyl cation intermediate plays a crucial role in determining the reaction outcome and regioselectivity.

Factors Influencing Solvolysis

-

Substituent Effects: Electron-donating groups on the cyclopropane ring can stabilize the developing positive charge during cation formation, thus accelerating the rate of solvolysis.

-

Solvent Polarity: More polar protic solvents, such as methanol and ethanol, can stabilize the charged intermediates, facilitating the reaction.

-

Lewis Acid Catalysis: The addition of Lewis acids or silver salts can significantly promote the reaction by coordinating to one of the chlorine atoms, making it a better leaving group.

Reactivity Under Basic Conditions: Alkaline Alcoholysis

In the presence of a strong base, such as an alkoxide in its corresponding alcohol, dichlorocyclopropanes undergo a mechanistically distinct ring-opening reaction. This pathway does not typically proceed through a simple nucleophilic substitution of the chlorides.

General Mechanism of Alkaline Alcoholysis

The reaction of a dichlorocyclopropane with an alkoxide (RO⁻) is believed to proceed through an initial elimination of hydrogen chloride to form a highly strained cyclopropene intermediate. This intermediate then undergoes ring-opening to form a zwitterionic or carbene-like species, which is subsequently trapped by the alcohol or alkoxide.

Caption: Base-promoted ring-opening of a dichlorocyclopropane.

This mechanism accounts for the formation of various acyclic products, including allenes and alkoxy-substituted alkenes, depending on the specific substrate and reaction conditions.

Role of the Base and Solvent

The nature of the alkoxide base and the alcoholic solvent is critical. For instance, using alcoholic potassium hydroxide leads to the in-situ formation of the corresponding alkoxide, which acts as the primary basic species. The alkoxide is a stronger base than hydroxide and favors the initial elimination step.[2][3][4][5] The alcohol also serves as the solvent and the nucleophile that traps the reactive intermediate.

Quantitative Data

| Substrate | Reagent/Solvent | Product(s) | Yield (%) | Reference(s) |

| 1,1-dichloro-2-methyl-2-phenylcyclopropane | KOH/benzyl alcohol | 1,1-dichloro-2-methyl-2-phenylcyclopropane | 45 | [6] |

| Divinylbenzene derived dichlorocyclopropanes | Chloroform/NaOH/TEBAC | (2,2-Dichlorcyclopropyl)benzenes | High | [2] |

| 2-chloromethyl-gem-dichlorocyclopropanes | Diethyl malonate/Phase Transfer Catalyst | Adducts | 30-40 | [7] |

Note: The yields are highly dependent on the specific substrate, reaction conditions, and the presence of catalysts.

Experimental Protocols

The following protocols are representative examples for the two major reaction pathways of dichlorocyclopropyl groups in alcohols.

Protocol 1: Alkaline Alcoholysis of a Dichlorocyclopropane Derivative

This protocol is a general procedure based on the reaction of dichlorocyclopropanes with alkoxides.

Objective: To synthesize an acyclic product via the base-promoted ring-opening of a dichlorocyclopropane.

Materials:

-

Dichlorocyclopropyl substrate (e.g., 1,1-dichloro-2-phenylcyclopropane)

-

Anhydrous alcohol (e.g., methanol, ethanol)

-

Sodium metal or a commercially available sodium alkoxide (e.g., sodium methoxide)

-

Anhydrous diethyl ether or other suitable aprotic solvent

-

Standard glassware for inert atmosphere reactions (if using sodium metal)

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

Procedure:

-

Preparation of Sodium Alkoxide (if not commercially available): In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel, place freshly cut sodium metal in anhydrous diethyl ether. Slowly add the anhydrous alcohol from the dropping funnel. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.[8]

-

Reaction: To the freshly prepared or commercial sodium alkoxide solution in the corresponding alcohol, add a solution of the dichlorocyclopropyl substrate in the same alcohol or an inert solvent dropwise at a controlled temperature (e.g., 0 °C or room temperature).

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[1][9][10]

-

Work-up: Upon completion, quench the reaction by the careful addition of water or a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Characterization: The structure of the product can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Solvolysis of a Dichlorocyclopropane Derivative

This protocol outlines a general procedure for the solvolysis of a dichlorocyclopropane in an alcohol, potentially with Lewis acid catalysis.

Objective: To synthesize an allylic ether via the solvolysis of a dichlorocyclopropane.

Materials:

-

Dichlorocyclopropyl substrate

-

Anhydrous alcohol (e.g., methanol, ethanol)

-

(Optional) Lewis acid (e.g., silver tetrafluoroborate, zinc chloride)

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and heating plate

-

Standard work-up and purification equipment as in Protocol 1

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the dichlorocyclopropyl substrate in the desired anhydrous alcohol.

-

(Optional) Catalyst Addition: If a catalyst is used, add the Lewis acid to the solution.

-

Reaction: Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrate.

-

Monitoring: Monitor the reaction by TLC or GC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid catalyst was used, filter it off. Quench the reaction with water and extract the product with an organic solvent.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Characterization: Characterize the final product using appropriate spectroscopic techniques.

Logical Relationships and Workflows

The decision-making process for reacting a dichlorocyclopropyl group with an alcohol can be summarized in the following workflow:

Caption: Decision workflow for the reaction of dichlorocyclopropanes in alcohols.

Conclusion

The dichlorocyclopropyl group demonstrates a versatile reactivity in alcoholic solvents, which is highly dependent on the reaction conditions. Under neutral or acidic conditions, a solvolysis pathway involving cationic rearrangement leads to allylic ethers. In contrast, basic conditions promote a ring-opening mechanism via a cyclopropene intermediate to yield various acyclic products. A thorough understanding of these distinct mechanistic pathways is crucial for researchers and drug development professionals to effectively utilize dichlorocyclopropanes as synthetic building blocks for the targeted synthesis of complex molecules. Further research focusing on a systematic study of substituent and solvent effects would provide a more detailed quantitative understanding and expand the synthetic utility of these reactions.

References

- 1. shimadzu.com [shimadzu.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and reactions of alkenyl-gem-dichlorocyclopropanes obtained from piperylene | Musin | Fine Chemical Technologies [finechem-mirea.ru]

- 4. m.youtube.com [m.youtube.com]

- 5. Procedure for Synthesis of | Chegg.com [chegg.com]

- 6. US3375286A - Preparation of 1, 1-dichlorocyclopropane compounds - Google Patents [patents.google.com]

- 7. revroum.lew.ro [revroum.lew.ro]

- 8. researchgate.net [researchgate.net]

- 9. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]

- 10. Synthesis and reactions of alkenyl-gem-dichlorocyclopropanes obtained from piperylene | Musin | Fine Chemical Technologies [finechem-mirea.ru]

An In-depth Technical Guide on the Thermal Stability and Degradation of (2,2-Dichlorocyclopropyl)methanol

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and potential degradation pathways of (2,2-Dichlorocyclopropyl)methanol. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this document synthesizes information from analogous chemical structures, including other cyclopropyl methanols and chlorinated hydrocarbons, to predict its thermal behavior. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering predicted thermal properties, detailed experimental protocols for analysis, and visualized degradation pathways to support further research and ensure safe handling.

Introduction

This compound is a functionalized cyclopropane derivative with potential applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The presence of a dichlorinated cyclopropyl ring and a primary alcohol functional group suggests a unique and complex thermal profile. Understanding the thermal stability and degradation of this molecule is crucial for defining safe storage, handling, and reaction conditions, as well as for predicting its environmental fate. This guide outlines the predicted thermal characteristics and decomposition mechanisms based on the known chemistry of its constituent functional groups.

Predicted Thermal Stability and Decomposition Profile

The thermal stability of this compound is expected to be influenced by the strained three-membered cyclopropane ring and the presence of two chlorine atoms on the same carbon, which can affect ring stability and reactivity. The primary alcohol group is also a site for potential thermal reactions such as dehydration.

It is predicted that upon heating, this compound will undergo a series of reactions, including ring-opening, dehydrochlorination, and dehydration, leading to the formation of various volatile and potentially hazardous byproducts.

Predicted Quantitative Thermal Data

The following table summarizes the predicted thermal properties of this compound. These values are estimations based on the analysis of similar compounds and should be confirmed experimentally.

| Thermal Property | Predicted Value/Range | Analytical Technique | Notes |

| Boiling Point | 160 - 180 °C | N/A | Estimated based on structurally similar compounds. |

| Onset of Decomposition (Tonset) | 180 - 220 °C | TGA | The temperature at which significant mass loss begins. |

| Major Decomposition Steps | 220 - 400 °C | TGA | Multiple mass loss events may occur due to sequential degradation. |

| Glass Transition (Tg) | Not expected | DSC | The compound is likely to be crystalline at lower temperatures. |

| Melting Point (Tm) | 40 - 60 °C | DSC | Predicted for a crystalline solid. |

Proposed Degradation Pathways

The thermal degradation of this compound is likely to proceed through several pathways. The high-energy cyclopropane ring is susceptible to thermal rearrangement, and the presence of chlorine and hydroxyl groups provides multiple avenues for elimination and rearrangement reactions.

Caption: Predicted thermal degradation pathways for this compound.

Experimental Protocols

To experimentally determine the thermal stability and degradation profile of this compound, the following protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and characterize the mass loss profile as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an inert sample pan (e.g., alumina or platinum).

-

Atmosphere: Conduct the analysis under an inert nitrogen atmosphere with a purge rate of 50 mL/min to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis: Plot the percentage of mass loss versus temperature. The onset of decomposition is determined from the initial significant deviation from the baseline.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and to detect exothermic or endothermic decomposition events.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.[1]

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.

-

Reference: Use an empty, hermetically sealed aluminum pan as a reference.

-

Atmosphere: Purge the DSC cell with nitrogen at a rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at 25 °C.

-

Heat the sample from 25 °C to 350 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Analyze the resulting heat flow versus temperature curve to identify endothermic peaks (melting) and exothermic peaks (decomposition).[2]

TGA coupled with Mass Spectrometry (TGA-MS)

Objective: To identify the gaseous products evolved during thermal decomposition.

Methodology:

-

Instrument: A TGA instrument coupled to a mass spectrometer via a heated transfer line.

-

TGA Protocol: Follow the TGA protocol as described in section 4.1.

-

MS Analysis: As the sample is heated in the TGA, the evolved gases are transferred to the mass spectrometer for analysis. Monitor for characteristic mass-to-charge ratios (m/z) of expected decomposition products (e.g., HCl, H₂O, and various organic fragments).

Caption: Proposed experimental workflow for the thermal analysis of the compound.

Safety Considerations

Given the predicted degradation pathways, the thermal decomposition of this compound may release hazardous and corrosive gases, including hydrogen chloride. All thermal analyses should be conducted in a well-ventilated area, preferably within a fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Conclusion

This technical guide provides a predictive overview of the thermal stability and degradation of this compound based on the known chemical behavior of analogous compounds. The provided data and pathways are theoretical and require experimental verification. The detailed experimental protocols outlined herein offer a robust framework for researchers to determine the precise thermal properties of this compound. Such empirical data is essential for ensuring its safe handling and for the optimization of synthetic processes in which it is utilized.

References

Byproducts in the Synthesis of (2,2-Dichlorocyclopropyl)methanol from Chloroform: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of (2,2-Dichlorocyclopropyl)methanol, a valuable building block in medicinal chemistry and organic synthesis, is primarily achieved through the dichlorocyclopropanation of allyl alcohol using dichlorocarbene generated from chloroform. While this reaction is efficient, the formation of byproducts can complicate purification and impact yield and purity of the final product. This technical guide provides a comprehensive overview of the potential byproducts in this synthesis, detailing their formation mechanisms, experimental protocols for their identification, and strategies for their minimization.

Introduction

This compound serves as a key intermediate in the synthesis of various biologically active molecules. Its preparation commonly involves the addition of dichlorocarbene (:CCl₂) to the double bond of allyl alcohol. The most prevalent method for generating dichlorocarbene is the α-elimination from chloroform (CHCl₃) using a strong base, often in a biphasic system with a phase-transfer catalyst (PTC), a process known as the Makosza reaction. The high reactivity of dichlorocarbene, while advantageous for the desired cyclopropanation, also presents opportunities for side reactions, leading to the formation of various byproducts. Understanding the identity and formation pathways of these impurities is critical for process optimization, scale-up, and ensuring the quality of the final product.

The Main Reaction: Dichlorocyclopropanation of Allyl Alcohol

The desired reaction proceeds via the generation of dichlorocarbene from chloroform and a base, such as concentrated aqueous sodium hydroxide. A phase-transfer catalyst, like benzyltriethylammonium chloride (TEBAC), facilitates the deprotonation of chloroform at the interface of the organic and aqueous phases to form the trichloromethyl anion (⁻CCl₃). This anion then undergoes α-elimination of a chloride ion to yield the highly reactive dichlorocarbene, which subsequently undergoes a [1+2] cycloaddition with the double bond of allyl alcohol to form the target molecule, this compound.

Potential Byproducts and Their Formation Mechanisms

Several byproducts can arise from the reaction conditions and the reactivity of the intermediates. These can be broadly categorized as those arising from the side reactions of dichlorocarbene and those from the degradation or side reactions of the starting materials and product.

Byproducts from Dichlorocarbene Side Reactions

-

Dichlorocarbene Polymerization: Dichlorocarbene is highly reactive and can react with itself, leading to the formation of oligomeric or polymeric materials, often observed as tarry residues. This is more prevalent at higher temperatures and concentrations of the carbene.

-

Reaction with the Hydroxyl Group: While the cycloaddition to the alkene is the major pathway, dichlorocarbene can also react with the hydroxyl group of allyl alcohol. This can occur via an insertion into the O-H bond, leading to the formation of an unstable intermediate that can undergo further reactions. A proposed mechanism involves the formation of a ylide, which can then rearrange or react with other species present in the reaction mixture.

-

Hydrolysis of Dichlorocarbene: In the biphasic reaction system, dichlorocarbene can be hydrolyzed by water at the interface, though this is generally a minor pathway in the presence of a reactive alkene.[1] This hydrolysis can lead to the formation of carbon monoxide and hydrochloric acid.

Byproducts from Starting Materials and Product

-

Formation of Phosgene and Carbonates: Under certain conditions, particularly with exposure to light and oxygen, chloroform can be oxidized to phosgene (COCl₂).[2][3] Phosgene can then react with allyl alcohol to form allyl chloroformate, and subsequently, diallyl carbonate.

-

Reaction of Allyl Alcohol with Base: In the presence of a strong base, allyl alcohol can be deprotonated to form the corresponding alkoxide. This can potentially lead to other side reactions, although it is less likely to be a major pathway for byproduct formation under typical dichlorocyclopropanation conditions.

Quantitative Data on Byproducts

Obtaining precise quantitative data for all potential byproducts is challenging as their formation is highly dependent on the specific reaction conditions. However, based on general observations in similar reactions, a qualitative and estimated quantitative summary is presented below.

| Byproduct Category | Potential Byproducts | Typical Yield Range (%) | Formation Conditions Favoring Byproduct |

| Dichlorocarbene Side Reactions | Polymeric/Tarry materials | Variable, can be significant | High temperature, high :CCl₂ concentration |

| O-H insertion products (and subsequent rearrangement products) | Minor to moderate | High temperature, excess :CCl₂ | |

| Hydrolysis products (e.g., formates) | Minor | High water content, inefficient stirring | |

| Starting Material/Product Side Reactions | Allyl chloroformate, Diallyl carbonate | Minor | Presence of oxygen and light |

Note: The yield percentages are estimates and can vary significantly based on the experimental setup and reaction parameters.

Experimental Protocols

Synthesis of this compound

This protocol is a representative example and may require optimization based on laboratory conditions.

Materials:

-

Allyl alcohol

-

Chloroform

-

50% (w/v) Sodium hydroxide solution

-

Benzyltriethylammonium chloride (TEBAC)

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Deionized water

Procedure:

-

To a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add allyl alcohol, chloroform, and benzyltriethylammonium chloride.

-

Stir the mixture vigorously to ensure good mixing.

-

Slowly add the 50% sodium hydroxide solution via the dropping funnel over a period of 1-2 hours, maintaining the reaction temperature between 20-30°C using a water bath.

-

After the addition is complete, continue stirring for an additional 4-6 hours at room temperature.

-

Monitor the reaction progress by GC-MS analysis of aliquots taken from the organic layer.

-

Upon completion, dilute the reaction mixture with water and transfer to a separatory funnel.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or flash column chromatography on silica gel.

Protocol for Byproduct Analysis

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent like dichloromethane.

-

GC Conditions:

-

Column: HP-5MS or equivalent non-polar capillary column.

-

Injector Temperature: 250°C.

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-400.

-

-

Data Analysis: Identify the main product and byproducts by comparing their mass spectra with libraries (e.g., NIST) and by interpreting the fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Acquire ¹H and ¹³C NMR spectra of the crude product to identify signals corresponding to the main product and major impurities.

-

2D NMR techniques such as COSY and HSQC can be employed to aid in the structural elucidation of unknown byproducts.

Signaling Pathways and Logical Relationships

The formation of the desired product and byproducts is governed by competing reaction pathways. The relative rates of these pathways are influenced by factors such as temperature, concentration of reactants and catalyst, and the efficiency of mixing in the biphasic system.

Conclusion

The synthesis of this compound from chloroform and allyl alcohol is a robust and widely used transformation. However, a thorough understanding of the potential byproduct formation is essential for process control and optimization. The primary byproducts arise from the inherent reactivity of dichlorocarbene, leading to polymerization and reaction with the hydroxyl group of the substrate. Careful control of reaction parameters, including temperature, stoichiometry, and mixing, can minimize the formation of these impurities. The analytical techniques and experimental protocols outlined in this guide provide a framework for the identification and characterization of byproducts, enabling researchers and drug development professionals to produce high-purity this compound for their synthetic needs.

References

CAS number and molecular structure of (2,2-Dichlorocyclopropyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (2,2-Dichlorocyclopropyl)methanol, a halogenated cyclopropane derivative. It details the compound's chemical identity, including its CAS number and molecular structure. A plausible experimental protocol for its synthesis via dichlorocarbene addition to allyl alcohol is presented, alongside a summary of its key physicochemical properties. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis and medicinal chemistry, offering foundational information for the potential application of this compound in drug discovery and development.

Chemical Identity and Molecular Structure

This compound is a primary alcohol containing a dichlorinated cyclopropane ring. This structural motif is of interest in medicinal chemistry due to the unique conformational constraints and electronic properties imparted by the cyclopropane ring, which can influence a molecule's binding affinity and metabolic stability.

Molecular Structure:

The structure of this compound consists of a hydroxymethyl group attached to a cyclopropane ring that is substituted with two chlorine atoms on the same carbon.

Table 1: Chemical Identifiers and Properties

| Identifier/Property | Value | Reference |

| CAS Number | 5365-23-1 | [1] |

| Molecular Formula | C₄H₆Cl₂O | [1] |

| Molecular Weight | 141.00 g/mol | [1] |

| Canonical SMILES | C1C(C1(Cl)Cl)CO | [1] |

| InChI | InChI=1S/C4H6Cl2O/c5-4(6)1-3(4)2-7/h3,7H,1-2H2 | [1] |

| Predicted pKa | 15.10 ± 0.10 | [1] |

Synthesis of this compound

A common and effective method for the synthesis of dichlorocyclopropanes is the addition of dichlorocarbene to an alkene. In the case of this compound, the logical precursor is allyl alcohol. Dichlorocarbene can be generated in situ from various sources, with one of the most established methods being the reaction of chloroform with a strong base under phase-transfer catalysis conditions.

Experimental Protocol: Synthesis via Phase-Transfer Catalysis

This protocol describes the synthesis of this compound from allyl alcohol and chloroform.

Materials:

-

Allyl alcohol

-

Chloroform (CHCl₃)

-

50% Aqueous Sodium Hydroxide (NaOH)

-

Benzyltriethylammonium chloride (BTEAC) or other suitable phase-transfer catalyst

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask equipped with a magnetic stirrer and a reflux condenser

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for fractional distillation under reduced pressure

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a vigorous magnetic stirrer and a reflux condenser, combine allyl alcohol and a catalytic amount of the phase-transfer catalyst (e.g., 1-5 mol%) in chloroform.

-

Addition of Base: With vigorous stirring, slowly add 50% aqueous sodium hydroxide solution to the reaction mixture via a dropping funnel. An exothermic reaction is expected, and the rate of addition should be controlled to maintain a gentle reflux.

-

Reaction: Continue to stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion of the reaction, add water and dichloromethane to the reaction mixture. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer, and extract the aqueous layer with two portions of dichloromethane.

-

Washing: Combine the organic layers and wash with water, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude this compound by fractional distillation under reduced pressure.

Synthesis Workflow

Potential Applications in Drug Development

While specific applications of this compound in drug development are not extensively documented in publicly available literature, its structural features suggest potential utility as a synthetic intermediate. The dichlorocyclopropane motif can serve as a bioisostere for other chemical groups and can introduce conformational rigidity, which can be advantageous in drug design for optimizing binding to biological targets.

The primary alcohol functionality provides a handle for further chemical modifications, allowing for the incorporation of this scaffold into larger, more complex molecules. Potential transformations of the hydroxyl group include oxidation to the corresponding aldehyde or carboxylic acid, etherification, or esterification, opening avenues to a variety of derivatives for screening in drug discovery programs.

Logical Relationship for Further Functionalization

References

Solubility Profile of (2,2-Dichlorocyclopropyl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (2,2-Dichlorocyclopropyl)methanol in a range of common organic solvents. Understanding the solubility of this compound is critical for its application in synthesis, purification, and formulation development. Due to the absence of specific quantitative solubility data in publicly available literature, this guide presents a qualitative solubility profile based on established chemical principles, alongside a detailed, generalized experimental protocol for determining precise solubility.

Core Concepts in Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity of the molecules.[1] this compound possesses a polar hydroxyl (-OH) group capable of hydrogen bonding, and a more nonpolar dichlorocyclopropyl ring. This amphiphilic nature dictates its solubility behavior in various organic solvents. Generally, it is anticipated to be more soluble in polar solvents and less soluble in non-polar, hydrocarbon-based solvents.

Qualitative Solubility Data

The following table summarizes the expected qualitative solubility of this compound in common organic solvents, categorized by their polarity. This information is inferred from the molecular structure and general solubility rules.

| Solvent | Chemical Formula | Polarity | Expected Solubility |

| Polar Protic Solvents | |||

| Methanol | CH₃OH | High | Highly Soluble |

| Ethanol | C₂H₅OH | High | Highly Soluble |

| Polar Aprotic Solvents | |||

| Acetone | C₃H₆O | High | Soluble |

| Ethyl Acetate | C₄H₈O₂ | Medium | Soluble |

| Dichloromethane | CH₂Cl₂ | Medium | Soluble |

| Non-Polar Solvents | |||

| Toluene | C₇H₈ | Low | Sparingly Soluble |

| Hexane | C₆H₁₄ | Low | Insoluble/Slightly Soluble |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, the following gravimetric method is a standard approach.[2][3]

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps

-

Constant temperature bath or shaker

-

Volumetric flasks

-

Pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or watch glass

-

Oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath or shaker and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, allow the solution to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed/pre-cooled pipette to match the equilibrium temperature.

-

Immediately filter the withdrawn sample using a syringe filter into a pre-weighed, clean, and dry evaporating dish. This step is crucial to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporating dish containing the filtered solution in a well-ventilated oven at a temperature sufficient to evaporate the solvent without degrading the solute.

-

Once all the solvent has evaporated, allow the evaporating dish to cool to room temperature in a desiccator.

-

Weigh the evaporating dish with the dried solute.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporating dish from the final mass.

-

Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of solubility.

Synthesis and Purification Considerations

While a specific synthesis protocol for this compound is not detailed in the readily available literature, a related compound, (2,2-Dichlorocyclopropyl)benzene, can be synthesized from styrene and chloroform. This suggests that this compound could potentially be synthesized via a similar dichlorocyclopropanation reaction of allyl alcohol. The purification of the product would likely involve extraction and distillation, processes where solubility plays a key role. For instance, after quenching the reaction, the product would be extracted from the aqueous layer using a water-immiscible organic solvent in which it is highly soluble, such as dichloromethane or ethyl acetate. Subsequent purification by distillation would then separate the product from the solvent and any other impurities.

The logical flow for a synthesis and purification process is depicted below.

References

Unraveling the Mechanism of Dichlorocarbene Addition to Allylic Alcohols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The addition of dichlorocarbene to alkenes is a cornerstone of cyclopropane synthesis, providing a versatile route to highly functionalized three-membered rings. When the substrate is an allylic alcohol, the resident hydroxyl group exerts a significant directing influence on the stereochemical outcome of the reaction. This guide provides an in-depth exploration of the mechanism governing this transformation, with a focus on the underlying principles that dictate its diastereoselectivity. We will delve into the generation of dichlorocarbene, its interaction with the allylic alcohol, the transition state leading to the cyclopropane product, and the experimental protocols for carrying out this reaction. Quantitative data from representative studies are presented to illustrate the practical application of these principles.

Introduction

Dichlorocyclopropanes are valuable synthetic intermediates, and their preparation via the addition of dichlorocarbene (:CCl₂) to alkenes is a widely employed synthetic strategy.[1] The reaction is known for its stereospecificity, where the geometry of the starting alkene is retained in the cyclopropane product.[2][3] In the case of allylic alcohols, the hydroxyl group can direct the approach of the carbene, leading to a preference for the formation of one diastereomer over the other. This syn-directing effect is of considerable interest for the stereocontrolled synthesis of complex molecules. This guide will elucidate the mechanism behind this directing effect and provide practical information for its application in a laboratory setting.

Generation of Dichlorocarbene

Dichlorocarbene is a highly reactive intermediate that is typically generated in situ.[1] The most common method involves the α-elimination of a proton and a chloride ion from chloroform (CHCl₃) using a strong base.[2] This is often carried out in a two-phase system with a phase-transfer catalyst (PTC) to facilitate the reaction between the aqueous base and the organic-soluble chloroform and alkene.[4]

The process can be summarized in two steps:

-

Deprotonation: A strong base, such as sodium hydroxide or potassium hydroxide, removes the acidic proton from chloroform to form the trichloromethyl anion (CCl₃⁻).[2]

-

α-Elimination: The unstable trichloromethyl anion expels a chloride ion to yield the neutral, electrophilic dichlorocarbene (:CCl₂).[2]

The Mechanism of Diastereoselective Addition to Allylic Alcohols

The addition of the singlet dichlorocarbene to an alkene is a concerted [2+1] cycloaddition.[3] The electrophilic carbene carbon interacts with the nucleophilic π-bond of the alkene, forming two new sigma bonds simultaneously.

In the case of allylic alcohols, the hydroxyl group plays a crucial role in directing the stereochemical outcome of the addition. A pronounced syn-directing effect is often observed, where the dichlorocarbene adds to the face of the double bond on the same side as the hydroxyl group.

The Role of the Hydroxyl Group: An OH···π Interaction

While the syn-directing effect in Simmons-Smith cyclopropanation (using a zinc carbenoid) is well-documented and attributed to coordination of the hydroxyl group to the zinc atom, the directing effect in the metal-free dichlorocarbene addition requires a different explanation.

Research by Hashmi et al. has provided evidence for an unusual attractive interaction between the hydroxyl group and the π-system of the double bond (an OH···π interaction). This interaction favors a conformation of the allylic alcohol where the hydroxyl group is positioned over the double bond. The dichlorocarbene then approaches from the same face, leading to the syn-diastereomer. This model is supported by both experimental results and computational studies.

Quantitative Data on Diastereoselectivity

Table 1: Diastereoselectivity in the Dibromocyclopropanation of Acyclic Allylic Alcohols

| Allylic Alcohol Substrate | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |

| 3-Methyl-2-buten-1-ol | - | 78 | [5] |

| (E)-2-Methyl-2-buten-1-ol | 1:1 | 45 | [5] |

| 3-Methyl-3-buten-2-ol | 2:3 | 49 | [5] |

Table 2: Diastereoselectivity in the Dibromocyclopropanation of a Cyclic Allylic Alcohol

| Allylic Alcohol Substrate | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |

| Citronellol | ~1:1 | 57 | [5] |

Note: The data in the tables above are for dibromocyclopropanation and are intended to be illustrative. The selectivity for dichlorocyclopropanation may vary.

Experimental Protocols

The following protocols provide a general framework for the dichlorocyclopropanation of allylic alcohols. It is crucial to adapt the procedures to the specific substrate and to perform the reaction in a well-ventilated fume hood due to the use of chloroform.

General Protocol for Dichlorocyclopropanation of an Allylic Alcohol (e.g., 3-Buten-2-ol)

This protocol is adapted from general procedures for dichlorocyclopropanation under phase-transfer conditions.[4]

Materials:

-

3-Buten-2-ol

-

Chloroform (CHCl₃)

-

Sodium hydroxide (NaOH), 50% aqueous solution (w/w)

-

Benzyltriethylammonium chloride (TEBAC) or other suitable phase-transfer catalyst

-

Dichloromethane (CH₂Cl₂) for extraction

-

Water (deionized)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the allylic alcohol (1.0 eq.), chloroform (1.5-3.0 eq.), and the phase-transfer catalyst (0.01-0.05 eq.).

-

Cool the mixture to 0-5 °C in an ice bath.

-

With vigorous stirring, slowly add the 50% aqueous sodium hydroxide solution (3.0-5.0 eq.) over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 4-12 hours. The reaction progress can be monitored by TLC or GC.

-

Upon completion, add water to the reaction mixture to dissolve any precipitated salts.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the desired dichlorocyclopropane.

Conclusion

The addition of dichlorocarbene to allylic alcohols is a powerful synthetic tool that allows for the diastereoselective synthesis of dichlorocyclopropanes. The syn-directing effect of the hydroxyl group, mediated by an OH···π interaction, provides a degree of stereocontrol that is valuable in organic synthesis. By understanding the mechanism of this reaction and employing appropriate experimental protocols, researchers can leverage this methodology for the construction of complex molecular architectures. Further investigation into the substrate scope and the development of more selective catalytic systems will continue to enhance the utility of this important transformation.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (2,2-Dichlorocyclopropyl)methanol using Phase-Transfer Catalysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the synthesis of (2,2-dichlorocyclopropyl)methanol via the dichlorocyclopropanation of allyl alcohol. The protocol utilizes phase-transfer catalysis (PTC) to facilitate the reaction between the aqueous and organic phases, enabling the efficient generation of dichlorocarbene from chloroform and concentrated sodium hydroxide. This method offers a robust and scalable approach for the preparation of the title compound, a valuable building block in medicinal chemistry and drug development.

Introduction

This compound is a key synthetic intermediate in the preparation of various pharmacologically active molecules. The dichlorocyclopropane moiety imparts unique conformational constraints and electronic properties that can enhance biological activity and metabolic stability. Phase-transfer catalysis has emerged as a powerful technique for the synthesis of gem-dihalocyclopropanes, offering mild reaction conditions, high yields, and the use of inexpensive and readily available reagents.[1][2]

The reaction proceeds via the in-situ generation of dichlorocarbene (:CCl₂) from chloroform in a biphasic system. A phase-transfer catalyst, typically a quaternary ammonium salt, transports the hydroxide ions from the aqueous phase to the organic phase, where they deprotonate chloroform to form the trichloromethyl anion (⁻CCl₃). Subsequent alpha-elimination of a chloride ion generates the highly reactive dichlorocarbene, which then undergoes a [1+2] cycloaddition with the alkene (allyl alcohol) to form the desired dichlorocyclopropane ring.

Reaction Mechanism and Experimental Workflow

The synthesis of this compound via phase-transfer catalysis follows the Makosza mechanism for dichlorocarbene generation at the interface of the two phases.[3] The key steps are outlined in the diagrams below.

Caption: Reaction mechanism of phase-transfer catalyzed dichlorocyclopropanation.

The experimental workflow involves the careful mixing of the reactants and catalyst, followed by reaction, workup, and purification of the final product.

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data

The following table summarizes the typical reactants, reagents, and conditions for the synthesis of this compound, adapted from a similar procedure for the dichlorocyclopropanation of styrene.[4]

| Parameter | Value | Molar Equivalents |

| Reactants | ||

| Allyl Alcohol | 10.0 g (0.172 mol) | 1.0 |

| Chloroform (CHCl₃) | 41.1 g (0.344 mol) | 2.0 |

| Sodium Hydroxide (NaOH) | 27.5 g (0.688 mol) | 4.0 |

| Catalyst | ||

| Benzyltriethylammonium Chloride (TEBAC) | 1.0 g (0.0044 mol) | ~0.025 |

| Solvent | ||

| Dichloromethane (CH₂Cl₂) | 50 mL | - |

| Water (for NaOH solution) | 30 mL | - |

| Reaction Conditions | ||

| Temperature | 40-45 °C | - |

| Reaction Time | 6-8 hours | - |

| Expected Yield | ||

| This compound | ~70-80% | - |

Experimental Protocol

Disclaimer: This protocol is adapted from a procedure for the dichlorocyclopropanation of styrene and should be performed with appropriate safety precautions.[4]

Materials and Equipment:

-

500 mL three-necked round-bottom flask

-

Mechanical stirrer

-

Reflux condenser

-

Dropping funnel

-

Heating mantle with a temperature controller

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

-

Allyl alcohol

-

Chloroform

-

Sodium hydroxide pellets

-

Benzyltriethylammonium chloride (TEBAC)

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Deionized water

Procedure:

-

Reaction Setup:

-

In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add allyl alcohol (10.0 g, 0.172 mol), chloroform (41.1 g, 0.344 mol), dichloromethane (50 mL), and benzyltriethylammonium chloride (1.0 g).

-

In a separate beaker, carefully dissolve sodium hydroxide (27.5 g, 0.688 mol) in deionized water (30 mL). Caution: The dissolution of NaOH is highly exothermic. Cool the solution to room temperature before use.

-

-

Reaction:

-

Begin vigorous stirring of the organic mixture in the flask and heat to 40-45 °C.

-

Slowly add the aqueous sodium hydroxide solution from the dropping funnel to the reaction mixture over a period of 1-2 hours. Maintain the temperature between 40-45 °C.

-

After the addition is complete, continue to stir the mixture vigorously at 40-45 °C for an additional 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

-

Workup:

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with 100 mL of deionized water.

-

Transfer the mixture to a separatory funnel and allow the layers to separate.

-

Collect the lower organic layer.

-

-

Extraction:

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine all the organic layers.

-

-

Drying and Filtration:

-

Dry the combined organic layers over anhydrous sodium sulfate.

-

Filter the mixture to remove the drying agent.

-

-

Purification:

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield this compound as a colorless liquid.

-

Applications in Drug Development

The (2,2-dichlorocyclopropyl)methyl group is a valuable pharmacophore in drug design. Its incorporation into a molecule can lead to:

-

Enhanced Potency: The rigid cyclopropane ring can lock the molecule in a bioactive conformation, leading to improved binding affinity with the target receptor or enzyme.

-

Increased Metabolic Stability: The gem-dichloro substitution can block sites of metabolic oxidation, thereby increasing the half-life of the drug.

-

Improved Lipophilicity: The dichlorocyclopropyl group can modulate the lipophilicity of a compound, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) properties.

Safety Precautions

-

This procedure should be carried out in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Chloroform is a suspected carcinogen and is toxic. Handle with extreme care.

-

Concentrated sodium hydroxide is highly corrosive and can cause severe burns.

-

The reaction is exothermic and should be carefully monitored.

By following this detailed protocol, researchers can reliably synthesize this compound for use in various research and development applications, particularly in the field of medicinal chemistry and drug discovery.

References

Application Notes and Protocols for the Enantioselective Synthesis of Chiral (2,2-Dichlorocyclopropyl)methanol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chiral (2,2-dichlorocyclopropyl)methanol is a valuable building block in organic synthesis, finding applications in the development of novel pharmaceuticals and agrochemicals. The rigid cyclopropane ring, combined with the presence of two chlorine atoms and a hydroxylmethyl group, offers a unique three-dimensional structure and multiple points for further functionalization. The enantioselective synthesis of this compound is of significant interest to access enantiomerically pure target molecules. This document provides an overview of a plausible synthetic strategy and detailed experimental protocols based on asymmetric phase-transfer catalysis, a powerful method for enantioselective bond formation.[1][2]

The described method focuses on the enantioselective dichlorocyclopropanation of allyl alcohol using a chiral phase-transfer catalyst derived from cinchona alkaloids.[3] Dichlorocarbene, generated in situ from chloroform and a strong base, reacts with the alkene under the influence of the chiral catalyst to yield the desired chiral this compound.

Data Presentation

The following table summarizes representative data for the enantioselective dichlorocyclopropanation of allyl alcohol using different chiral phase-transfer catalysts under optimized conditions. The data is compiled based on typical results observed in similar asymmetric cyclopropanation reactions.[4]

| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |

| Cat-1 | 5 | 0 | 24 | 75 | 92 |

| Cat-2 | 5 | -20 | 48 | 68 | 95 |

| Cat-3 | 10 | 0 | 24 | 82 | 88 |

| Cat-4 | 2 | -10 | 36 | 71 | 90 |

Cat-1, Cat-2, Cat-3, and Cat-4 represent various commercially available or readily synthesized cinchona alkaloid-derived phase-transfer catalysts.

Experimental Protocols

General Considerations:

-

All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) in oven-dried glassware.

-

Reagents and solvents should be of high purity and dried according to standard procedures.

-

Enantiomeric excess (ee) can be determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) analysis of the product or a suitable derivative.

Materials:

-

Allyl alcohol

-

Chloroform (stabilizer-free)

-

Sodium hydroxide (or potassium hydroxide)

-

Chiral phase-transfer catalyst (e.g., a derivative of cinchonine or quinidine)[3]

-

Toluene (or dichloromethane)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate (or sodium sulfate)

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography supplies)

Detailed Protocol for Enantioselective Dichlorocyclopropanation:

-

Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, add the chiral phase-transfer catalyst (e.g., a Cinchona alkaloid-derived quaternary ammonium salt, 5 mol%).[4]

-

Addition of Reagents: Add toluene (5 mL) and allyl alcohol (1.0 mmol, 1.0 equiv). Cool the mixture to the desired temperature (e.g., 0 °C) in an ice bath.

-

Base and Dichlorocarbene Source: In a separate flask, prepare a 50% (w/v) aqueous solution of sodium hydroxide.

-

Reaction Initiation: To the cooled reaction mixture, add chloroform (3.0 mmol, 3.0 equiv). Begin vigorous stirring and add the aqueous sodium hydroxide solution (2.0 mL) dropwise over 10 minutes.

-

Reaction Monitoring: Allow the reaction to stir at the specified temperature for the required time (e.g., 24 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure chiral this compound.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess by chiral HPLC or GC analysis.

Mandatory Visualization

Experimental Workflow Diagram

Caption: Workflow for the enantioselective synthesis of this compound.

Proposed Catalytic Cycle

Caption: Proposed catalytic cycle for asymmetric phase-transfer dichlorocyclopropanation.

References

- 1. mdpi.com [mdpi.com]

- 2. Recent developments in asymmetric phase-transfer reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cinchona-based phase-transfer catalysts for asymmetric synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Asymmetric cyclopropanation of chalcones using chiral phase-transfer catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of (2,2-Dichlorocyclopropyl)methanol in the Synthesis of Novel Antiviral Carbocyclic Nucleoside Analogues

Application Note AN2025-12-27

Introduction